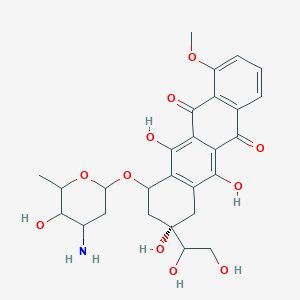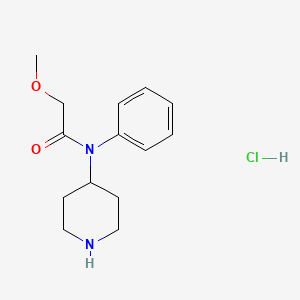
Trimethoprim-PEG-amine (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoprim is an antibiotic that inhibits dihydrofolate reductase (DHFR) and shows selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Commonly used in combination with sulfamethoxazole to minimize acquired resistance, trimethoprim has long been used against urinary tract infections. Trimethoprim-PEG-amine is a conjugated form of trimethoprim linked with polyethylene glycol (PEG) amine. The addition of PEG to drugs can provide greater solubility, longer duration of exposure, and the potential to overcome resistance associated with the drug.
Applications De Recherche Scientifique
Antibacterial Properties and Synergistic Action with Sulphonamides Trimethoprim, a significant component of Trimethoprim-PEG-amine (trifluoroacetate salt), shows potent antibacterial properties, particularly when combined with sulphonamides. This synergistic action enhances its effectiveness against a wide range of bacteria, making it a key subject of study in the field of infectious diseases and antibiotic resistance (Darrell, Garrod, & Waterworth, 1968).
Improving Solubility and Drug Delivery Studies have focused on improving the solubility and delivery of Trimethoprim by forming novel salts, such as those with amino acids. These efforts aim to enhance the drug’s bioavailability, a crucial aspect in the development of more effective therapeutic agents (Elshaer, Hanson, Worthington, Lambert, & Mohammed, 2012).
Molecular Structure and Interaction Analysis Research on the molecular structure of Trimethoprim-PEG-amine (trifluoroacetate salt) reveals insights into its hydrogen-bonding patterns and interaction with other molecules. Understanding these interactions is vital for drug design and the development of more effective pharmaceutical compounds (Francis, Muthiah, Bocelli, & Righi, 2002).
Metabolic Cascade Effects in Bacterial Cells The action of Trimethoprim extends beyond its primary target, affecting other critical enzymes in bacterial metabolism. Such findings are crucial for understanding the comprehensive impact of this drug on bacterial cells and for developing strategies to counteract resistance (Kwon, Lu, Melamud, Khanam, Bognar, & Rabinowitz, 2008).
Applications in Nanotechnology and Targeted Drug Delivery Research on poly(ethylene glycol) silane, related to PEG in Trimethoprim-PEG-amine, demonstrates its utility in biomedical applications like magnetic resonance imaging (MRI) and controlled drug delivery. This highlights the versatility of PEG-based compounds in various medical fields (Kohler, Fryxell, & Zhang, 2004).
Propriétés
Nom du produit |
Trimethoprim-PEG-amine (trifluoroacetate salt) |
|---|---|
Formule moléculaire |
C23H36N6O7 · 3CF3COOH |
Poids moléculaire |
850.6 |
InChI |
InChI=1S/C23H36N6O7.3C2HF3O2/c1-31-18-12-16(11-17-14-20(25)29-23(26)28-17)13-19(32-2)22(18)36-15-21(30)27-4-6-34-8-10-35-9-7-33-5-3-24;3*3-2(4,5)1(6)7/h12-14H,3-11,15,24H2,1-2H3,(H,27,30)(H4,25,26,28,29);3*(H,6,7) |
Clé InChI |
MVIXUVNYEFTCGL-UHFFFAOYSA-N |
SMILES |
COC1=C(OCC(NCCOCCOCCOCCN)=O)C(OC)=CC(CC2=CC(N)=NC(N)=N2)=C1.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |
Synonymes |
N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-(4-((2,6-diaminopyrimidin-4-yl)methyl)-2,6-dimethoxyphenoxy)acetamide tris(2,2,2-trifluoroacetate) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




